MM-102 trifluoroacetate is derived from trifluoroacetic acid, which is widely utilized in organic synthesis and analytical chemistry. The compound can be identified by its CAS number 1883545-52-5, indicating its unique chemical identity within databases. It falls under the category of inhibitors targeting protein-protein interactions, particularly those involved in oncogenic processes.
The synthesis of MM-102 trifluoroacetate typically involves several steps starting from readily available precursors. The synthesis process can be outlined as follows:
Technical details regarding reaction mechanisms and specific conditions are often documented in scientific literature, emphasizing the importance of precise control over reaction parameters to achieve high-quality yields.
The molecular structure of MM-102 trifluoroacetate includes a trifluoroacetate moiety, which enhances its solubility and reactivity. The structural formula can be represented as follows:
The trifluoroacetate group contributes significantly to the compound's physicochemical properties, influencing its solubility in polar solvents and its interaction with biological targets.
MM-102 trifluoroacetate participates in various chemical reactions typical of small molecule inhibitors:
These reactions are critical for understanding how MM-102 trifluoroacetate interacts at a molecular level with biological systems.
The mechanism of action for MM-102 trifluoroacetate primarily involves the inhibition of protein-protein interactions essential for leukemia cell proliferation. This occurs through:
Quantitative data regarding binding affinities and inhibition constants are often reported in pharmacological studies, demonstrating its efficacy as an inhibitor.
MM-102 trifluoroacetate exhibits several noteworthy physical and chemical properties:
These properties are crucial for practical applications in laboratory settings and therapeutic formulations.
MM-102 trifluoroacetate finds applications primarily in biomedical research:
MM-102 trifluoroacetate is a peptidomimetic inhibitor engineered to disrupt the protein-protein interaction between the WD40 repeat domain of WDR5 and the WIN (WDR5 Interaction) motif of Mixed Lineage Leukemia 1 (MLL1). The structural core of MM-102 mimics the natural –CO-ARA-NH– tripeptide motif of MLL1 (residues 3764–3766), which is necessary and sufficient for WDR5 binding [5]. Crystallographic studies reveal that MM-102 occupies the central arginine-binding pocket of WDR5’s β-propeller structure through:
This binding achieves sub-nanomolar affinity (Ki < 1 nM), surpassing native MLL1 peptides (Ki = 120 nM) by >100-fold [5]. Key modifications enabling this include:
Table 1: Binding Affinity of MM-102 Analogs
Modification Position | Residue Variant | Ki (nM) | Affinity vs. Native |
---|---|---|---|
A1 (N-terminal) | Cyclohexylglycine | 0.06 | 2000× higher |
A1 (N-terminal) | Valine | 0.05 | 2400× higher |
A3 (C-terminal) | Valine | 0.02 | 6000× higher |
Native tripeptide | Ala-Arg-Ala | 120 | Baseline |
Source: Karatas et al., J Am Chem Soc (2013) [5]
The MLL1 core complex requires WDR5 as a scaffold to assemble with RbBP5, ASH2L, and the SET domain into an active histone methyltransferase (HMT) unit. MM-102’s blockade of WDR5/MLL1 binding:
MM-102 exerts anti-leukemic effects by suppressing key oncogenes downstream of MLL1:
Table 2: HOXA9/MEIS-1 Suppression in Leukemia Models
Cell Line | Translocation | MM-102 (5µM) | HOXA9 ↓ | MEIS-1 ↓ | Apoptosis ↑ |
---|---|---|---|---|---|
MV4-11 | t(4;11) | 72h | 95% | 91% | 70% |
MOLM-13 | t(9;11) | 72h | 87% | 82% | 65% |
THP-1 | t(9;11) | 72h | 18% | 15% | 10% |
Source: MedKoo Biosciences data [2]; Popovic et al. [6]
MM-102 reprograms the epigenetic landscape through:
The therapeutic specificity arises from:
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